Synthetic Regioselectivity: High-Yield Access to 5-Aminooxazoles vs. 4-Aminooxazoles
A Cp*Co(III)-catalyzed [3+2] cycloaddition provides a direct, high-yielding, and regioselective route to 5-aminooxazoles, contrasting sharply with previous methods that exclusively formed the 4-amino regioisomer. This protocol achieves yields up to 88% [1] and addresses a critical synthetic gap, enabling access to this specific substitution pattern.
| Evidence Dimension | Regioselectivity and Yield |
|---|---|
| Target Compound Data | 5-aminooxazole derivative, Yield up to 88% |
| Comparator Or Baseline | Previous methods: Exclusive formation of 4-aminooxazoles |
| Quantified Difference | Complete regiochemical switch from 4-amino to 5-amino, with up to 88% yield. |
| Conditions | Cp*Co(CO)I₂ (2.5 mol%), NaOAc (5 mol%), TFE solvent, 25 °C. |
Why This Matters
This is a critical differentiator for procurement; access to the 5-amino isomer is not trivial and requires this specific catalytic method, directly impacting the feasibility and cost of synthesizing target molecules.
- [1] Han, X.-L., Zhou, C.-J., Liu, X.-G., Zhang, S.-S., Wang, H., & Li, Q. (2017). Regioselective Synthesis of 5-Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3+2] Cycloaddition of N-(Pivaloyloxy)amides with Ynamides. Organic Letters, 19(22), 6108–6111. View Source
